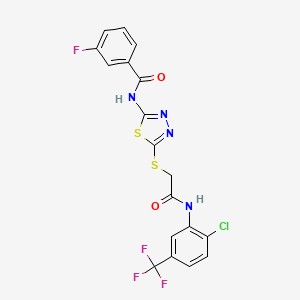
methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a benzoate group, a sulfamoyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The piperidine ring provides a cyclic structure, the sulfamoyl group could contribute to the polarity of the molecule, and the benzoate group is an ester, which could be involved in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it could undergo reactions typical of its functional groups. For example, the benzoate group could undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
Without specific data, we can only speculate on the properties of this compound. It’s likely to be solid at room temperature, given the presence of the aromatic ring and the piperidine ring . Its solubility would depend on the specific arrangement of its functional groups.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Alkyne-Iminium Ion Cyclizations : The compound serves as a reactant in nucleophile-promoted alkyne-iminium ion cyclizations, useful in organic syntheses (Arnold et al., 2003).
- Solvent Influence in Sulfoxide Thermolysis : Studies have shown that the solvent can significantly affect the regioselectivity of sulfoxide thermolysis in related β-amino-α-sulfinyl esters, demonstrating the compound's utility in exploring chemical reaction dynamics (Bänziger et al., 2002).
Pharmaceutical Research and Development
- Antidepressant Metabolism Studies : The compound is involved in research for understanding the metabolic pathways of novel antidepressants, highlighting its importance in pharmaceutical research (Hvenegaard et al., 2012).
- Antimicrobial Agents : Derivatives of the compound have been synthesized and tested for their efficacy as antimicrobial agents, indicating its potential in developing new antimicrobial drugs (Vinaya et al., 2009).
Material Science and Engineering
- Nanofiltration Membrane Development : Research has been conducted using sulfonated aromatic diamine monomers related to this compound in the creation of novel nanofiltration membranes, demonstrating its relevance in material science and environmental engineering (Liu et al., 2012).
Analytical Chemistry
- Analytical Method Development : The compound has been used in the development of sensitive and selective methods for the determination of pharmaceutical agents in human plasma, underlining its utility in analytical chemistry (Kline et al., 1999).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” would require appropriate safety measures. Without specific toxicity data, it’s safe to assume that it should be handled with the standard precautions used for chemical substances .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQUWFIOBKDIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
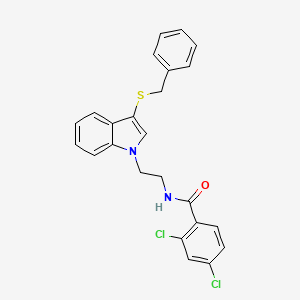
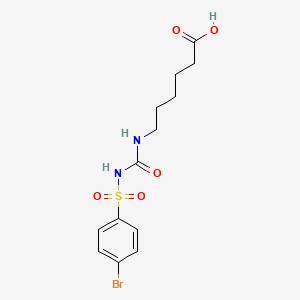
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)
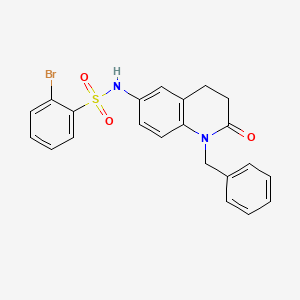
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)
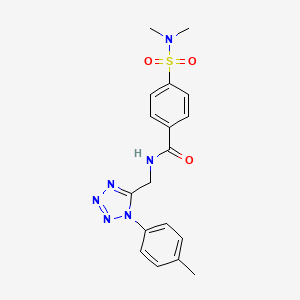
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)
![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)
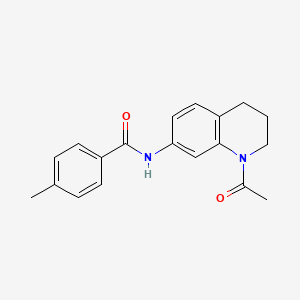
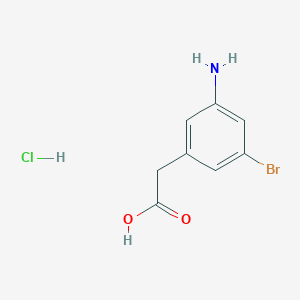
![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)
